An In-Depth Technical Guide to the Mechanism of Action of FC-11
An In-Depth Technical Guide to the Mechanism of Action of FC-11
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism of action of FC-11, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Focal Adhesion Kinase (FAK).
Core Mechanism of Action
FC-11 is a heterobifunctional molecule that functions as a FAK degrader.[1] It is composed of three key components: a ligand that binds to the target protein, Focal Adhesion Kinase (FAK); a linker molecule; and a ligand for an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][2] The mechanism of action of FC-11 is to induce the proximity of FAK to the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of FAK by the proteasome.[3][4] By degrading the entire FAK protein, FC-11 ablates both the kinase-dependent and the non-kinase-dependent scaffolding functions of FAK.[4] This degradation is reversible, with FAK levels recovering after withdrawal of the compound.
The FAK-targeting ligand in FC-11 is PF-562271, a potent inhibitor of FAK.[1] The CRBN-recruiting ligand is Pomalidomide.[1] The formation of the ternary complex between FAK, FC-11, and CRBN is the critical step that initiates the downstream degradation cascade.
Signaling Pathway and Experimental Workflow
The signaling pathway initiated by FC-11 leading to FAK degradation is a key example of targeted protein degradation. The general experimental workflow to assess the activity of FC-11 involves treating cells with the compound and then measuring the levels of FAK protein, typically by Western Blot.
Quantitative Data
The potency of FC-11 has been characterized in multiple cell lines, demonstrating its efficacy at picomolar to nanomolar concentrations.
| Parameter | Cell Line | Value | Reference |
| DC50 | TM3 | 310 pM | [3] |
| PA1 | 80 pM | [3] | |
| MDA-MB-436 | 330 pM | [3] | |
| LNCaP | 370 pM | [3] | |
| Ramos | 40 pM | [3] | |
| DC90 | Not specified | 1 nM | [1] |
| FAK Degradation | PA1 | 99% degradation at 1-10 nM (8h) | [3] |
| pFAK Inhibition | TM3 | Near complete degradation at 100 nM (3h) | |
| In Vivo FAK Reduction | Mouse reproductive tissues | >90% reduction at 20 mg/kg (i.p., BID, 5 days) | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing findings.
1. Western Blot Protocol for FAK Degradation
This protocol is designed to assess the degradation of total FAK and the inhibition of its autophosphorylation.
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Cell Culture and Treatment:
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Plate cells (e.g., PA1, TM3) in appropriate growth medium and allow them to adhere overnight.
-
Treat cells with varying concentrations of FC-11 (e.g., 1 nM to 3000 nM) or DMSO as a vehicle control for specified time periods (e.g., 3, 8, 24 hours).[3]
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the cells.[6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[6]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total FAK, phosphorylated FAK (e.g., pFAK Tyr397), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[3][8]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. The band intensity can be quantified using densitometry software.
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2. In Vitro CRBN-Mediated Protein Degradation Assay (AlphaScreen)
This assay can be adapted to confirm the CRBN-dependent mechanism of FC-11.
-
Reagents:
-
Biotinylated CRBN
-
FLAG-tagged FAK
-
FC-11 and control compounds (e.g., Pomalidomide)
-
Streptavidin-coated donor beads
-
Anti-FLAG acceptor beads
-
AlphaScreen buffer (e.g., 100 mM Tris pH 8.0, 100 mM NaCl, 0.01% Tween-20, 1 mg/mL BSA)[9]
-
-
Protocol:
-
Prepare a mixture of biotinylated CRBN in AlphaScreen buffer.
-
Prepare serial dilutions of FC-11 and control compounds.
-
Prepare a mixture of FLAG-tagged FAK in AlphaScreen buffer.
-
In a 384-well plate, combine the CRBN mixture, the compound dilutions, and the FAK mixture.
-
Incubate at room temperature for 1-2 hours to allow for ternary complex formation.[9]
-
Add a detection mixture containing streptavidin-coated donor beads and anti-FLAG acceptor beads.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the plate on an EnVision plate reader. An increase in the AlphaScreen signal indicates the proximity of CRBN and FAK, mediated by FC-11.
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3. Cell Viability Assay
This assay is used to assess the cytotoxic effects of FC-11.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of FC-11 concentrations for a specified duration (e.g., 72 hours).
-
Add a viability reagent such as CCK-8 or MTS to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined from the dose-response curve.[10]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Degradation of FAK-targeting by proteolytic targeting chimera technology to inhibit the metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAK-targeting PROTAC as a chemical tool for the investigation of non-enzymatic FAK function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. FAK Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
